molecular formula C16H17IN2O3 B5131883 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide

Cat. No.: B5131883
M. Wt: 412.22 g/mol
InChI Key: HJQRTKXEMKPNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide is a complex organic compound that features a pyridinium ion, a benzoate ester, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide typically involves multiple steps. One common method includes the following steps:

    Formation of 1-Methylpyridin-1-ium-3-carbonyl chloride: This can be achieved by reacting 1-methylpyridine with a chlorinating agent such as thionyl chloride.

    Amidation Reaction: The resulting 1-methylpyridin-1-ium-3-carbonyl chloride is then reacted with ethylamine to form the intermediate 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl chloride.

    Esterification: The intermediate is then esterified with benzoic acid under acidic conditions to form 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate.

    Iodide Exchange: Finally, the benzoate ester is treated with an iodide salt, such as sodium iodide, to exchange the chloride ion with an iodide ion, resulting in the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiocyanate, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Sodium cyanide (NaCN) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Corresponding substituted products, such as nitriles or thiocyanates.

Scientific Research Applications

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide has several applications in scientific research:

    Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in drug development for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The benzoate ester moiety may also play a role in its biological activity by facilitating its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridinium chloride: Similar in structure but lacks the benzoate ester and iodide ion.

    Ethyl benzoate: Contains the benzoate ester but lacks the pyridinium ion.

    Pyridinium iodide: Contains the pyridinium ion and iodide but lacks the benzoate ester.

Uniqueness

2-[(1-Methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide is unique due to its combination of a pyridinium ion, benzoate ester, and iodide ion. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or similar compounds.

Properties

IUPAC Name

2-[(1-methylpyridin-1-ium-3-carbonyl)amino]ethyl benzoate;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3.HI/c1-18-10-5-8-14(12-18)15(19)17-9-11-21-16(20)13-6-3-2-4-7-13;/h2-8,10,12H,9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQRTKXEMKPNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)NCCOC(=O)C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.